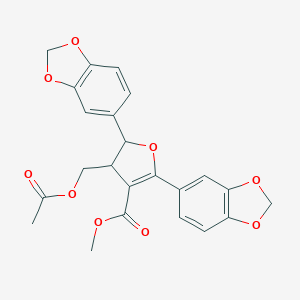
Mamdmf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mamdmf is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method that involves the combination of several chemicals in a controlled environment. The mechanism of action of this compound is not fully understood, but it is believed to have significant biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Mamdmf has several potential applications in scientific research. One of the main areas of interest is in the field of biomedicine. This compound has been shown to have significant anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of Mamdmf is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of specific cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. These effects make this compound a potential candidate for the treatment of various inflammatory diseases and cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Mamdmf is its well-established synthesis method. This makes it easy to obtain the compound for use in lab experiments. Additionally, this compound has been shown to have significant anti-inflammatory and anti-cancer properties, making it a potential candidate for various studies. However, there are also limitations to the use of this compound in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to design experiments to fully explore its potential applications.
Zukünftige Richtungen
There are several future directions for the study of Mamdmf. One area of interest is further exploration of its anti-inflammatory properties. Specifically, more research is needed to determine the specific cytokines targeted by this compound and how it inhibits their production. Additionally, further studies are needed to determine the potential of this compound as a cancer treatment. This includes exploring its effectiveness in different types of cancer and determining the optimal dosage and administration method.
Conclusion
In conclusion, this compound is a chemical compound with significant potential applications in various fields. Its well-established synthesis method, anti-inflammatory, and anti-cancer properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential applications.
Synthesemethoden
The synthesis of Mamdmf involves the combination of several chemicals, including dimethylformamide, methanol, and ammonium chloride. The process is carried out in a controlled environment, with specific temperature and pressure conditions. The chemicals are mixed in a specific order, and the reaction is monitored closely to ensure the desired product is obtained. The synthesis method of this compound is well-established and has been used in several scientific studies.
Eigenschaften
CAS-Nummer |
123400-68-0 |
|---|---|
Molekularformel |
C23H20O9 |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
methyl 3-(acetyloxymethyl)-2,5-bis(1,3-benzodioxol-5-yl)-2,3-dihydrofuran-4-carboxylate |
InChI |
InChI=1S/C23H20O9/c1-12(24)27-9-15-20(23(25)26-2)22(14-4-6-17-19(8-14)31-11-29-17)32-21(15)13-3-5-16-18(7-13)30-10-28-16/h3-8,15,21H,9-11H2,1-2H3 |
InChI-Schlüssel |
VYVAEGWNVJHSFQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1C(OC(=C1C(=O)OC)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 |
Kanonische SMILES |
CC(=O)OCC1C(OC(=C1C(=O)OC)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5 |
Synonyme |
MAMDMF methyl 4-acetoxymethyl-4,5-dihydro-2,5-bis(3,4-methylenedioxyphenyl)-3-furancarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






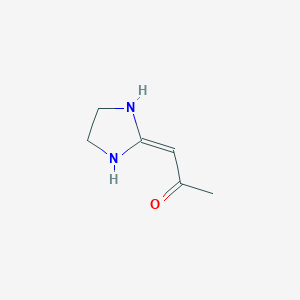
![N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide](/img/structure/B58527.png)

![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)
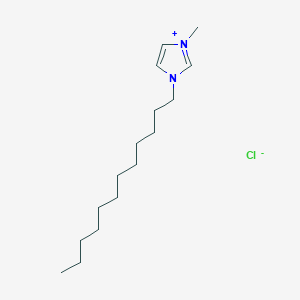

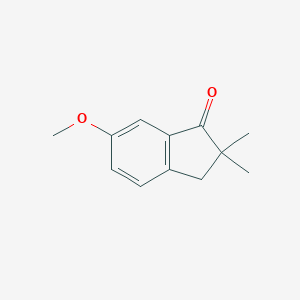

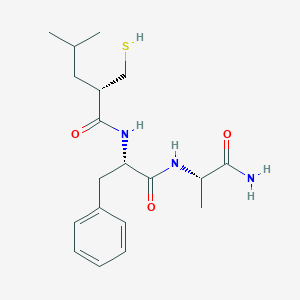
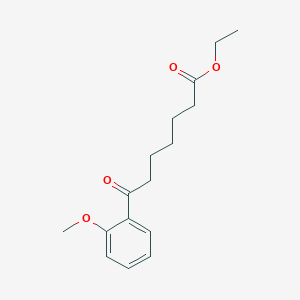
![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)